molecular formula C20H13F3N2O3S B433283 Benzyl 2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate CAS No. 625369-86-0

Benzyl 2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate

Cat. No. B433283
CAS RN: 625369-86-0
M. Wt: 418.4g/mol
InChI Key: ZXAIAHDQZHWTIY-UHFFFAOYSA-N
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Description

“Benzyl 2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate” is a chemical compound with the molecular formula C20H13F3N2O3S . It has an average mass of 418.389 Da and a monoisotopic mass of 418.059906 Da . This compound is offered by several chemical suppliers, including Benchchem and ChemScene .


Chemical Reactions Analysis

The compound might be involved in various chemical reactions. For instance, it could participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . The exact chemical reactions that this compound undergoes would depend on the conditions and reagents present.

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

Compounds synthesized through microwave-assisted methods, involving p-(5-formyl-furan-2-yl)benzoic acid and substituted thiazolidinones, demonstrated enhanced reaction rates and yields compared to conventional methods. These synthesized compounds were characterized and evaluated for their antibacterial and antifungal activities, showing potential in antimicrobial studies (Sodha et al., 2003).

Anticancer Activity

2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were prepared and tested for anticancer activity. Certain derivatives exhibited potent and selective cytotoxic effects against leukemia cell lines, highlighting the potential of furan-2-yl and cyano substituted compounds in anticancer research (Horishny et al., 2021).

Synthesis and Reactivity Studies

Research on the synthesis and reactivity of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine revealed the potential of such compounds in the development of new chemical entities. The studies provided insights into electrophilic substitution reactions and the formation of isomeric structures, contributing to the understanding of the chemical behavior of furan-2-yl-containing compounds (El’chaninov et al., 2014).

Photochemical Reactions

The photochemical reactions between pyridine and furan were explored, leading to the synthesis of novel adducts. These studies not only expand the knowledge of photochemical cycloadditions but also demonstrate the potential of furan and pyridine derivatives in synthesizing complex organic structures (Sakamoto et al., 1999).

Antimicrobial Studies

Fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives, incorporating furan-2-yl groups, were synthesized and evaluated for their antimicrobial properties. These studies contribute to the search for new antimicrobial agents, showcasing the relevance of such compounds in medicinal chemistry (El-Shehry et al., 2020).

properties

IUPAC Name

benzyl 2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O3S/c21-20(22,23)15-9-16(17-7-4-8-27-17)25-19(14(15)10-24)29-12-18(26)28-11-13-5-2-1-3-6-13/h1-9H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAIAHDQZHWTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=C(C(=CC(=N2)C3=CC=CO3)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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